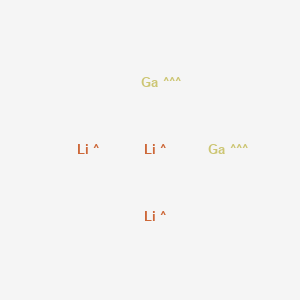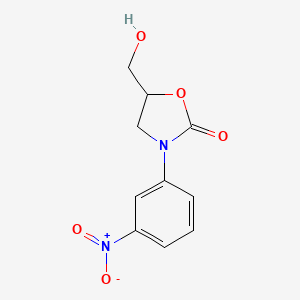
5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone is a chemical compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a hydroxymethyl group, a nitrophenyl group, and an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone typically involves the reaction of 3-nitrobenzaldehyde with an appropriate amine and a carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(Carboxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone.
Reduction: Formation of 5-(Hydroxymethyl)-3-(3-aminophenyl)-2-oxazolidinone.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced potency and a broader spectrum of activity.
Uniqueness
5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone is unique due to its specific structural features, such as the hydroxymethyl and nitrophenyl groups. These groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other oxazolidinones.
Propriétés
Numéro CAS |
64589-67-9 |
|---|---|
Formule moléculaire |
C10H10N2O5 |
Poids moléculaire |
238.20 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-3-(3-nitrophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10N2O5/c13-6-9-5-11(10(14)17-9)7-2-1-3-8(4-7)12(15)16/h1-4,9,13H,5-6H2 |
Clé InChI |
GBBIODRPZQHADX-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


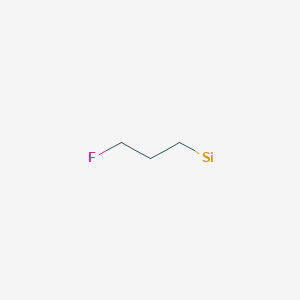
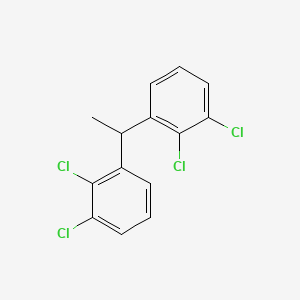
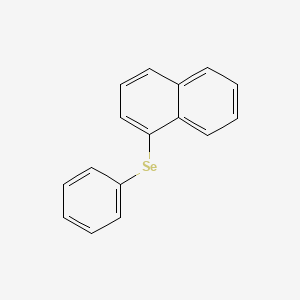
![1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14489653.png)


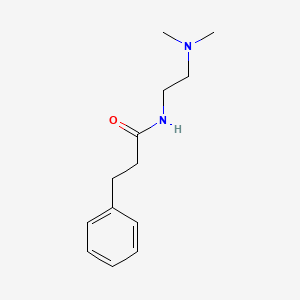
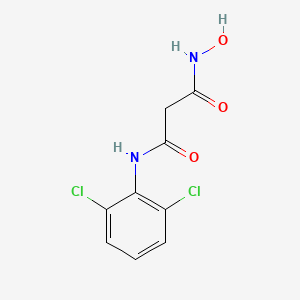
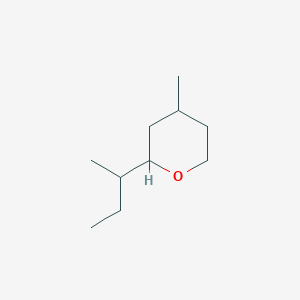
![3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate](/img/structure/B14489688.png)
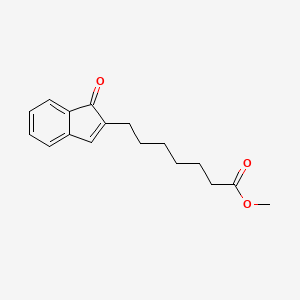
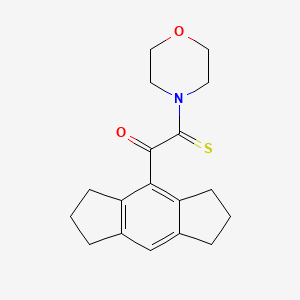
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)
